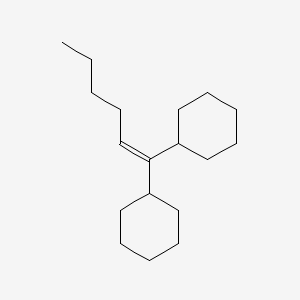
(1-Cyclohexyl-1-hexenyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclohexyl-1-hexenyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a cyclohexyl group and a hexenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyl-1-hexenyl)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexene with cyclohexylmagnesium bromide, followed by the addition of hexenyl bromide. The reaction is typically carried out in an inert atmosphere using a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process is carried out under high pressure and temperature to achieve the desired conversion. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclohexyl-1-hexenyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under high pressure.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a radical initiator or under UV light.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
(1-Cyclohexyl-1-hexenyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (1-Cyclohexyl-1-hexenyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, such as oxidation and reduction, which can alter its structure and reactivity. These transformations can affect its interactions with enzymes, receptors, and other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with a single ring structure.
Cyclohexene: A cycloalkene with a double bond in the ring.
Cyclohexanol: A cycloalkane with a hydroxyl group attached to the ring.
Uniqueness
(1-Cyclohexyl-1-hexenyl)cyclohexane is unique due to its combination of a cyclohexane ring with both a cyclohexyl and a hexenyl group. This unique structure imparts distinct chemical and physical properties, making it an interesting compound for various applications and studies.
Eigenschaften
CAS-Nummer |
56671-72-8 |
|---|---|
Molekularformel |
C18H32 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-cyclohexylhex-1-enylcyclohexane |
InChI |
InChI=1S/C18H32/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h15-17H,2-14H2,1H3 |
InChI-Schlüssel |
UFOOZEWXRVUDBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















